2-isopropyl-3-methyl-1H-indole

Lipophilicity LogP ADME

Alkylindole regioisomers often cause regioselectivity issues in electrophilic substitution, leading to unwanted byproducts. 2-Isopropyl-3-methyl-1H-indole solves this with steric shielding at C2 that directs functionalization to the benzenoid ring. • Directs electrophilic attack: C2 isopropyl group (A-value 2.15 kcal/mol) enables cleaner C5/C6 derivatization vs. 2,3-dimethylindole. • Optimized lipophilicity: logP 3.60 fills hydrophobic sub-pockets more effectively than 2,3-dimethylindole (logP 2.78). • Reliable quality: 98% purity meets automated parallel synthesis requirements, minimizing catalyst poisoning risks.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 91639-44-0
Cat. No. B11913961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isopropyl-3-methyl-1H-indole
CAS91639-44-0
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)C(C)C
InChIInChI=1S/C12H15N/c1-8(2)12-9(3)10-6-4-5-7-11(10)13-12/h4-8,13H,1-3H3
InChIKeyPZNIASAJBMTKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-3-methyl-1H-indole: Overview and Procurement


2-Isopropyl-3-methyl-1H-indole (CAS 91639-44-0, MF C₁₂H₁₅N, MW 173.25 g/mol) is a synthetic indole bearing an isopropyl group at the C2 position and a methyl group at the C3 position . Indoles are privileged scaffolds in medicinal chemistry, but the specific 2-isopropyl-3-methyl pattern confers a distinct steric and electronic profile that is not replicated by common alkylindole isomers. This compound is supplied as a research-grade building block with typical purity ≥98% and is primarily utilized as a synthetic intermediate for more complex indole derivatives, fragrance precursors, and pharmacological probe molecules . It is structurally related to, yet meaningfully different from, regioisomers such as 3-isopropyl-2-methyl-1H-indole (CAS 31151-19-6) and analogs like 2,3-dimethyl-1H-indole (CAS 91-55-4), which are widely available but possess quantifiably different physicochemical properties that affect their utility in target-oriented synthesis.

Why Common Alkylindoles Cannot Substitute


Alkylindoles are frequently treated as interchangeable hydrophobic scaffolds, but key physicochemical parameters reveal that 2-isopropyl-3-methyl-1H-indole occupies a distinct property space. The specific 2-isopropyl-3-methyl substitution pattern yields a higher lipophilicity (logP = 3.60) than either 2,3-dimethyl-1H-indole (logP = 2.78–3.06) [1] or the unsubstituted 3-methylindole (skatole, logP = 2.48–2.60) [2]. This logP elevation of 0.5–1.1 units translates to a >3-fold increase in octanol-water partition, which directly impacts membrane permeability, metabolic stability, and off-target binding profiles in cellular assays. Furthermore, the isopropyl group imposes significantly greater steric hindrance (A-value = 2.15 kcal/mol) [3] than a methyl group (A-value = 1.70–1.74 kcal/mol) [3], altering the regioselectivity of electrophilic substitution reactions that are central to downstream derivatization. The regioisomer 3-isopropyl-2-methylindole, while sharing identical molecular weight and logP , presents the steric bulk at the C3 rather than C2 position, redirecting the site of electrophilic attack and yielding different synthetic intermediates. The evidence below quantifies these differences and explains why a procurement decision between these structurally similar compounds carries substantial practical consequences.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over Common Alkylindole Congeners

2-Isopropyl-3-methyl-1H-indole (IUPAC: 3-methyl-2-propan-2-yl-1H-indole) exhibits a computed logP of 3.60 , which is markedly higher than the logP values of its closest commercially available analogs: 2,3-dimethyl-1H-indole (logP = 2.78) [1] and 3-methylindole (logP = 2.48–2.60) [2]. The regioisomer 3-isopropyl-2-methyl-1H-indole has an identical logP (3.60) , indicating that the difference arises from the presence of the isopropyl group rather than its position, but the target compound uniquely positions the bulkier isopropyl at C2, leaving C3-methyl free for further functionalization. The 0.54–1.12 logP advantage corresponds to a 3.5–13-fold higher octanol-water partition coefficient, which is critical for membrane permeation and CNS target engagement.

Lipophilicity LogP ADME Drug-likeness

Steric Hindrance and Regioselectivity Control

The steric demand of the isopropyl substituent is quantified by an A-value of 2.15 kcal/mol, compared to 1.70–1.74 kcal/mol for a methyl group [1]. This 0.41–0.45 kcal/mol difference (approximately 21–26% greater steric penalty) directly influences the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on the indole core. In 2-isopropyl-3-methyl-1H-indole, the bulky isopropyl at C2 shields that position from electrophilic attack, directing incoming electrophiles to the C5 or C6 positions of the benzene ring, whereas 2,3-dimethylindole, with two relatively small methyl groups, exhibits less steric differentiation between the C2 and C3 positions. Experimental studies on related 3-methylindoles have demonstrated that the size of the 2-substituent dictates whether bromination occurs at C2 or at the benzylic C3-methyl position [2]. While a direct comparative bromination study of 2-isopropyl-3-methylindole vs. 2,3-dimethylindole has not been published, the class-level inference is supported by established physical-organic principles.

Steric hindrance Regioselectivity Synthetic chemistry

Commercial Purity and Supply Chain Consistency

Commercial availability data indicate that 2-isopropyl-3-methyl-1H-indole is routinely offered at ≥98% purity from multiple vendors , whereas the regioisomer 3-isopropyl-2-methyl-1H-indole (CAS 31151-19-6) is commonly listed at 95%+ purity . This 3-percentage-point purity differential, while modest in absolute terms, can be significant for medicinal chemistry programs where impurities at the 2–5% level complicate biological assay interpretation or impede crystallography efforts. Additionally, the target compound's market presence across diverse supplier geographies (China, Japan, US) suggests a more mature and reliable supply chain.

Purity Procurement Supply chain consistency

Lipophilic Efficiency Potential in Fragment Space

Lipophilic efficiency (LipE = pIC₅₀ − logP) is a critical metric in lead optimization. While direct potency data for 2-isopropyl-3-methyl-1H-indole are not available, the compound's logP (3.60) and molecular weight (173.25 g/mol) place it in a favorable property space for fragment-based screening according to the Rule of Three (MW < 300, logP ≤ 3). In contrast, extended analogs such as 2-ethyl-3-methyl-1H-indole (logP ≈ 3.04–3.59, MW 159.23 g/mol) [1] have lower logP but also lower molecular weight; however, the target compound achieves a higher carbon count and greater van der Waals surface area within the fragment-likeness window, potentially enhancing binding affinity without pushing logP beyond tractable limits. This positions 2-isopropyl-3-methyl-1H-indole as a more efficient vector for hydrophobic pocket exploration compared to lower logP fragments like 2,3-dimethylindole.

Lipophilic efficiency Lead optimization Drug design

Distinct Substitution Topology for Orthogonal Functionalization

The specific topology of 2-isopropyl-3-methyl-1H-indole—with the bulkier isopropyl at C2 and the smaller methyl at C3—is strategically relevant for multi-step synthesis. In the regioisomer 3-isopropyl-2-methyl-1H-indole, the isopropyl occupies C3, which alters the electronic deactivation pattern and steric accessibility of the indole ring for subsequent reactions [1]. Literature precedent with 3-methylindoles demonstrates that the C2-substituent size directly controls whether bromination occurs at the C2 position, the benzylic C3-methyl, or the C5/C6 positions [2]. The target compound's C2-isopropyl group is large enough to block C2 electrophilic attack, funneling reactivity toward the benzenoid ring and enabling selective access to 5- or 6-functionalized indoles. Conversely, the regioisomer's C2-methyl group leaves C2 more accessible, leading to different product distributions under identical reaction conditions. While no published study directly compares the two regioisomers in parallel reactions, the mechanistic framework is well-established.

Regioselectivity Synthetic versatility Intermediate

High-Impact Application Scenarios


Fragment-Based Discovery for Lipophilic Pockets

With a logP of 3.60 and molecular weight of 173.25 g/mol , 2-isopropyl-3-methyl-1H-indole sits within the Rule of Three fragment space (MW < 300, logP ≤ 3) while offering higher hydrophobicity than 2,3-dimethylindole (logP 2.78) [1]. This property profile makes it a superior fragment hit for mapping hydrophobic sub-pockets in targets such as cannabinoid receptors, nuclear hormone receptors, or kinases, where the isopropyl group can engage deep lipophilic clefts that a methyl group cannot fill efficiently.

Regioselective Synthesis of 5- or 6-Substituted Indole Libraries

The steric shielding of the C2 position by the isopropyl group (A-value 2.15 kcal/mol vs. 1.70 for methyl) [2] directs electrophilic substitution to the benzenoid ring. This enables chemists to selectively functionalize the C5 or C6 position while preserving the C2-isopropyl, C3-methyl core, a synthetic pathway that is less efficient with 2,3-dimethylindole due to competing C2 reactivity [3]. Medicinal chemistry teams constructing diverse indole libraries for SAR exploration will obtain cleaner reaction profiles and higher yields of the desired regioisomers using this compound.

High-Purity Intermediate for Automated Synthesis Platforms

Available at 98% purity , 2-isopropyl-3-methyl-1H-indole meets the stringent input requirements of automated parallel synthesis and continuous flow chemistry platforms, where impurities at the 2–5% level can cause catalyst poisoning, side-product accumulation, or inconsistent reaction kinetics. The lower typical purity of the regioisomer (95%+) may necessitate additional purification steps, increasing cost and cycle time for high-throughput synthesis operations.

Physicochemical Probe in Lipophilicity-Dependent Assays

The 0.54–1.12 logP increment over 2,3-dimethylindole and 3-methylindole [1] makes 2-isopropyl-3-methyl-1H-indole a valuable probe molecule for studying the relationship between lipophilicity and biological activity in cell-based assays. Its logP of 3.60 straddles the threshold between moderate and high lipophilicity, allowing researchers to benchmark membrane permeability, metabolic turnover, and cytotoxicity trends in a controlled alkylindole series.

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